An In-depth Technical Guide to 3-Bromomethylbenzenesulfonamide: Chemical Properties and Structure
An In-depth Technical Guide to 3-Bromomethylbenzenesulfonamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 3-Bromomethylbenzenesulfonamide. The information is compiled from various chemical data sources and is intended to support research and development activities.
Chemical Identity and Physical Properties
3-Bromomethylbenzenesulfonamide is a substituted aromatic sulfonamide. Its core structure consists of a benzene ring substituted with a bromomethyl group and a sulfonamide group at positions 3.
Table 1: Chemical Identifiers for 3-Bromomethylbenzenesulfonamide
| Identifier | Value |
| CAS Number | 220798-52-7[1][2] |
| Molecular Formula | C₇H₈BrNO₂S[2] |
| Molecular Weight | 250.12 g/mol |
| IUPAC Name | 3-(bromomethyl)benzenesulfonamide |
| InChI | 1S/C7H8BrNO2S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-4H,5H2,(H2,9,10,11) |
| InChIKey | HWNIOOLFFGHZMF-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)CBr)S(=O)(=O)N |
| Synonyms | 3-BROMOMETHYLBENZENESULFONAMIDE; 3-(BROMOMETHYL)BENZENE-1-SULFONAMIDE[2] |
Table 2: Physicochemical Properties of 3-Bromomethylbenzenesulfonamide
| Property | Value | Source |
| Physical State | Solid (predicted) | - |
| Melting Point | No data available. For the related compound 3-Bromo-N-methylbenzenesulfonamide, the melting point is 62-66 °C.[3] | Predicted |
| Boiling Point | No data available. | - |
| Density | 1.7 ± 0.1 g/cm³ | |
| Flash Point | 196.9 ± 29.3 °C | |
| Solubility | No data available. Expected to be soluble in polar organic solvents. | Predicted |
| Refractive Index | 1.614 | |
| Polar Surface Area | 68.5 Ų | - |
| XLogP3 | 1 | - |
Chemical Structure
The structure of 3-Bromomethylbenzenesulfonamide is characterized by a meta-substituted benzene ring.
Caption: 2D structure of 3-Bromomethylbenzenesulfonamide.
Experimental Protocols
Proposed Synthesis of 3-Bromomethylbenzenesulfonamide
Caption: A plausible workflow for the synthesis of 3-Bromomethylbenzenesulfonamide.
Detailed Methodology:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylbenzenesulfonamide (1 equivalent) in a suitable solvent like carbon tetrachloride or n-heptane.
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Addition of Reagents: To the solution, add N-bromosuccinimide (NBS, 1.0-1.1 equivalents) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
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Reaction Conditions: The reaction mixture is heated to reflux. The reaction is typically promoted by irradiation with a light source, such as a sun lamp, to facilitate the formation of the bromine radical.
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Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.
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Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid succinimide byproduct is removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude product.
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Purification: The crude 3-Bromomethylbenzenesulfonamide can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.
Predicted Spectroscopic Data
As experimental spectra for 3-Bromomethylbenzenesulfonamide are not publicly available, the following are predictions based on the chemical structure and data from analogous compounds.
Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH₂Br | 4.5 - 4.8 | Singlet |
| -SO₂NH₂ | 5.0 - 6.0 | Broad Singlet |
| Aromatic-H | 7.4 - 8.0 | Multiplet |
Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH₂Br | 32 - 35 |
| Aromatic-C | 125 - 145 |
Table 5: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (sulfonamide) | 3350 - 3250 | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 2950 - 2850 | Weak |
| S=O Stretch (asymmetric) | 1350 - 1300 | Strong |
| S=O Stretch (symmetric) | 1160 - 1120 | Strong |
| C-N Stretch | 1300 - 1200 | Medium |
| C-Br Stretch | 680 - 515 | Medium-Strong |
Mass Spectrometry Fragmentation:
In an electron ionization mass spectrum, 3-Bromomethylbenzenesulfonamide is expected to show a molecular ion peak [M]⁺ and a [M+2]⁺ peak of nearly equal intensity, which is characteristic of the presence of a single bromine atom. Key fragmentation pathways would likely involve the loss of the bromine atom, the benzylic group, and parts of the sulfonamide moiety.
Reactivity and Applications
The chemical reactivity of 3-Bromomethylbenzenesulfonamide is primarily dictated by the bromomethyl and sulfonamide functional groups.
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Bromomethyl Group: The benzylic bromide is a good leaving group, making the methylene carbon susceptible to nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups, making it a useful building block in organic synthesis.
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Sulfonamide Group: The sulfonamide moiety is a key pharmacophore in many drugs. The acidic N-H protons can be deprotonated with a base, and the resulting anion can participate in various reactions.
Logical Relationship of Reactivity
Caption: Key reactive sites and their implications.
Given its structure, 3-Bromomethylbenzenesulfonamide is a valuable intermediate for the synthesis of more complex molecules, particularly in the field of medicinal chemistry for the development of novel therapeutic agents.
Safety Information
3-Bromomethylbenzenesulfonamide should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Disclaimer: The information provided in this document is for research and informational purposes only. The predicted data has not been experimentally verified and should be used with caution. All laboratory work should be conducted in accordance with standard safety procedures.
References
- 1. 3-(Bromomethyl)benzenesulfonamide | 220798-52-7 [sigmaaldrich.com]
- 2. 220798-52-7 | 3-(bromomethyl)benzenesulfonamide - Aromsyn Co.,Ltd. [aromsyn.com]
- 3. chemigran.com [chemigran.com]
- 4. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene - Google Patents [patents.google.com]
